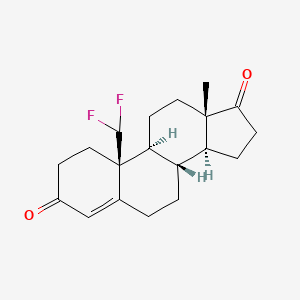

19,19-Difluoroandrost-4-ene-3,17-dione

Description

Structure

3D Structure

Properties

CAS No. |

7764-45-6 |

|---|---|

Molecular Formula |

C19H24F2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H24F2O2/c1-18-8-7-15-13(14(18)4-5-16(18)23)3-2-11-10-12(22)6-9-19(11,15)17(20)21/h10,13-15,17H,2-9H2,1H3/t13-,14-,15-,18-,19+/m0/s1 |

InChI Key |

ACUQDKXLALFOFQ-UNTXSKPGSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(F)F |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(F)F |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(F)F |

Synonyms |

19,19-DFAD 19,19-difluoroandrost-4-ene-3,17-dione |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 19,19 Difluoroandrost 4 Ene 3,17 Dione

Synthetic Routes to 19,19-Difluoroandrost-4-ene-3,17-dione

The primary synthetic approaches to this compound hinge on the introduction of the gem-difluoro group at the C-19 position of an androstane (B1237026) steroid backbone.

The synthesis of this compound originates from readily available steroid precursors. The crucial structural feature required for the key fluorination step is a carbonyl group at the C-19 position. Therefore, precursors are typically C-19 oxygenated derivatives of androst-4-ene-3,17-dione.

Key precursors include:

19-Hydroxy-4-androstene-3,17-dione: This compound is a metabolite of androstenedione (B190577) and serves as a common starting point. biosynth.com It can be oxidized to the corresponding aldehyde or acid. The empirical formula is C₁₉H₂₆O₃. sigmaaldrich.com

19-Oxoandrost-4-ene-3,17-dione: Also known as 19-aldehydo-4-androstene-3,17-dione, this is a direct precursor for fluorination and is a known biogenetic precursor of estrone (B1671321). nih.govnih.gov It can be generated by the oxidation of 19-hydroxy-4-androstene-3,17-dione. google.com

3,19-Dioxoandrost-4-en-17β-yl benzoate: This compound has been utilized as a key intermediate in a synthetic route where the 17-keto group is protected during the fluorination reaction. rsc.org

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 19-Hydroxy-4-androstene-3,17-dione | Androstane skeleton with hydroxyl group at C-19 | Starting material for oxidation to the 19-oxo derivative. |

| 19-Oxoandrost-4-ene-3,17-dione | Androstane skeleton with an aldehyde group at C-19 | Direct substrate for the gem-difluorination reaction. |

| 3,19-Dioxoandrost-4-en-17β-yl benzoate | 19-oxo derivative with a protected C-17 hydroxyl group | Key intermediate for selective C-19 fluorination. rsc.org |

The conversion of a carbonyl group to a geminal difluoride is a critical transformation in the synthesis of this compound. Diethylaminosulfur trifluoride (DAST) is the most prominently used reagent for this purpose. rsc.orgnih.govnumberanalytics.comsigmaaldrich.com

DAST is a versatile and popular nucleophilic fluorinating agent that efficiently converts aldehydes and ketones into their corresponding difluoro derivatives. sigmaaldrich.comsemanticscholar.org The reaction mechanism involves the activation of the carbonyl oxygen by the sulfur atom in DAST, followed by nucleophilic attack of fluoride (B91410). numberanalytics.com A new synthetic route for this compound was specifically devised using DAST to react with 3,19-dioxoandrost-4-en-17β-yl benzoate. rsc.org The reaction with the 19-oxo (aldehyde) functionality leads to the formation of the desired 19,19-difluoro group.

Optimizing the synthesis involves careful control of reaction conditions to maximize yield and minimize side products. In DAST-mediated fluorinations, factors such as solvent, temperature, and reaction time are critical. numberanalytics.com For instance, dichloromethane (B109758) is often used as a suitable solvent. durham.ac.uk The purification of the final product and intermediates typically relies on chromatographic techniques, such as column chromatography, to separate the desired compound from unreacted starting materials and byproducts. durham.ac.uknih.govacs.org The development of continuous-flow microreactor technology has offered a safer and more convenient method for carrying out fluorinations with DAST, potentially improving yield and purity. durham.ac.uk

The structural confirmation and purity assessment of this compound and its synthetic intermediates are established using standard analytical techniques. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure, including the successful incorporation of fluorine atoms. nih.govacs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition of the synthesized compounds. nih.gov

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess the purity of the final product. acs.org

Synthesis of Deuterated and Tritiated Analogues for Mechanistic Probes

To investigate the mechanism of action of this compound, particularly its interaction with enzymes like aromatase, isotopically labeled analogues have been synthesized. acs.orgnih.gov

Deuterated Analogues: The [19-²H]-19,19-difluoroandrost-4-ene-3,17-dione analogue was synthesized to study the kinetic isotope effect during the inactivation of aromatase. acs.orgnih.gov Its synthesis involved the use of a deuterated reducing agent to introduce deuterium (B1214612) at the C-19 position prior to oxidation and fluorination. acs.org The synthesis of various C-19 deuterium-labeled androst-4-ene-3,17-dione analogues has also been described, providing pathways to such labeled precursors. nih.govnih.gov

Tritiated Analogues: [19-³H]-19,19-Difluoroandrost-4-ene-3,17-dione was synthesized to trace the release of tritium (B154650) during enzyme inactivation, confirming that the enzyme attacks the C-19 carbon of the inhibitor. acs.orgnih.gov The synthesis involved using sodium borotritide in the reduction step to introduce the tritium label. acs.org The purified tritiated compound was reported to have a specific activity of 31 mCi/mmol. acs.orgnih.gov

These labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The deuterium label at the C-19 angular methyl group is generally inert to chemical exchange, making it suitable for mass spectrometric studies of metabolism. nih.gov

Preparation of Structurally Related 19-Fluoro and Polyfluorinated Androstene Derivatives

The synthetic methodologies used for this compound can be adapted to create other structurally related fluorinated steroids. Research has extended to the preparation of other derivatives to explore structure-activity relationships.

An example is the synthesis of 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione . rsc.org This compound was prepared from its difluoro parent compound and evaluated for its biological activity. rsc.org The synthesis of other fluorinated steroids, such as 16α-fluoro derivatives, has also been a subject of research, highlighting the broader interest in introducing fluorine at various positions on the androstane nucleus to modulate biological properties. wikipedia.org The versatility of reagents like DAST allows for the synthesis of a diverse range of fluorinated and polyfluorinated steroids, which are valuable in pharmaceutical research. semanticscholar.org

Synthesis of this compound

A key strategy for the synthesis of this compound involves the selective fluorination of a precursor molecule at the C-19 position. rsc.org One established route utilizes (diethylamino)sulphur trifluoride (DAST) as the fluorinating agent. rsc.orgrsc.org

The synthesis begins with a suitable steroid precursor, such as 10-formylnortestosterone 17-benzoate. rsc.org This starting material is chosen because the aldehyde group at the C-10 position (which becomes C-19 in the final product) is susceptible to fluorination. The reaction is performed under mild conditions to ensure that other functional groups within the steroid, like the ketone and ester functionalities, remain unaffected. rsc.org

The reaction of 10-formylnortestosterone 17-benzoate with DAST in a solvent mixture like dichloromethane-trichlorofluoromethane yields the desired 19,19-difluoro compound. rsc.org This reaction demonstrates site-selective fluorination, a significant achievement in steroid chemistry. rsc.org Following the fluorination step, the 17-benzoate ester is hydrolyzed and the hydroxyl group is oxidized (e.g., using Jones' oxidation) to produce the final product, this compound. rsc.org

An alternative precursor, 3,19-dioxoandrost-4-en-17β-yl benzoate, has also been used with DAST to synthesize the target compound. rsc.org A notable aspect of this reaction is the formation of a novel rearrangement product in addition to the desired difluorinated steroid. rsc.orgrsc.org

Table 1: Key Synthesis Step for this compound

| Precursor | Reagent | Key Transformation | Product |

|---|---|---|---|

| 10-Formylnortestosterone 17-benzoate | (Diethylamino)sulphur trifluoride (DAST) | Converts the formyl group into a difluoromethyl group. | 19,19-Difluoro-17β-hydroxyandrost-4-en-3-one 17-benzoate |

Synthesis of 4-Hydroxy and Other Substituted this compound Analogues

The synthesis of derivatives, such as the 4-hydroxy analogue of this compound, has been pursued to explore structure-activity relationships. rsc.orgrsc.org The 4-hydroxy group is introduced through a multi-step process starting from the parent difluoro compound. rsc.orgrsc.org

The synthetic sequence begins with the epoxidation of this compound, which forms 4,5-epoxy-19,19-difluoroandrostane-3,17-dione, predominantly as the β-epoxide. rsc.org This epoxide is then treated with methanolic sodium hydroxide, which opens the epoxide ring and results in the formation of 19,19-difluoro-4-methoxyandrost-4-ene-3,17-dione. rsc.org The final step involves the cleavage of this methoxy (B1213986) ether using a reagent like boron tribromide in dichloromethane to yield the target 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione. rsc.org

Interestingly, attempting to open the epoxide ring with acids does not yield the 4-hydroxy derivative. Instead, it leads to other substituted analogues. For example, using sulfuric acid results in the formation of 19,19-difluoro-2α-hydroxyandrost-4-ene-3,17-dione. rsc.org

Table 2: Synthesis of 4-Hydroxy-19,19-Difluoroandrost-4-ene-3,17-dione

| Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|

| This compound | 1. m-Chloroperbenzoic acid (MCPBA) | 4,5-Epoxy-19,19-difluoroandrostane-3,17-dione |

| 4,5-Epoxy-19,19-difluoroandrostane-3,17-dione | 2. Methanolic Sodium Hydroxide | 19,19-Difluoro-4-methoxyandrost-4-ene-3,17-dione |

Stereoselective Synthesis of Fluoro-Steroid Analogues

The synthesis of fluorinated steroids often requires precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the fluorine atoms, as these factors are critical for biological activity. numberanalytics.com Various strategies are employed to address these challenges. numberanalytics.com

Challenges and Strategies:

Regioselectivity: Controlling the exact site of fluorination on the complex steroid scaffold is a primary challenge. numberanalytics.com

Stereoselectivity: The stereochemistry of the introduced fluorine atom can significantly impact the compound's properties. numberanalytics.com

Reaction Conditions: Optimization of temperature, solvents, and catalysts is essential to achieve high yields and purity. numberanalytics.com

To overcome these hurdles, chemists may use directing groups to guide the fluorinating agent to the desired position or employ stereoselective synthesis methods. numberanalytics.com

A notable example of stereoselective synthesis is the fluorination of corticosteroids. One method provides a safe and effective route to 6-α-fluorinated corticosteroids by reacting an epoxidized corticosteroid with a stereoselective fluorinating agent, such as Selectfluor®. google.com This approach is highly stereospecific, yielding the desired 6α-fluoro derivative while avoiding the formation of the 6β-fluoro epimer, which has been a challenge in previous methods. google.com The reaction's high stereoselectivity is a significant advancement, providing a reliable pathway to specific fluoro-steroid analogues. google.com

Mechanistic Studies on Aromatase Inactivation by 19,19 Difluoroandrost 4 Ene 3,17 Dione

Identification as a Mechanism-Based Inactivator (Suicide Substrate) of Aromatase

19,19-Difluoroandrost-4-ene-3,17-dione has been identified as a mechanism-based inactivator of aromatase, also known as a suicide substrate. nih.govnih.gov This classification means the compound is chemically unreactive on its own but is transformed by the catalytic action of the target enzyme, aromatase, into a reactive species. This enzyme-generated intermediate then forms a covalent bond with the enzyme, leading to time-dependent and irreversible inactivation. nih.gov

Studies using human placental microsomes have demonstrated that this compound causes a time-dependent, irreversible loss of aromatase activity. nih.gov This characteristic distinguishes it from simple competitive inhibitors, which bind reversibly to the enzyme's active site. The inactivation process follows specific kinetics, which have been quantified to determine the compound's potency as an inactivator. nih.gov

Kinetic Parameters of Aromatase Inactivation

The following table presents the kinetic constants for the inactivation of human placental aromatase by this compound.

| Compound | Inhibition Constant (Ki) | Inactivation Rate Constant (kinact) | Source |

|---|---|---|---|

| This compound | 1 µM | 0.023 min-1 | nih.gov |

Detailed Catalytic Mechanism of Aromatase Action on Steroid Substrates

Aromatase (CYP19A1) is a key enzyme in steroid biosynthesis, belonging to the cytochrome P450 superfamily. wikipedia.org Its primary function is to catalyze the conversion of androgens into estrogens, a critical step in maintaining hormonal balance. wikipedia.org The enzyme is located in the endoplasmic reticulum and requires the presence of a redox partner, NADPH-cytochrome P450 reductase, for its catalytic activity. nih.gov

The conversion of an androgen substrate, such as androstenedione (B190577), to an estrogen, such as estrone (B1671321), is a complex process involving three successive monooxygenation (hydroxylation) reactions. wikipedia.org These reactions all target the C19-methyl group of the steroid:

The first oxidation converts the C19-methyl group to a 19-hydroxy group (hydroxymethyl).

The second oxidation further converts the 19-hydroxy group to a 19-oxo group (aldehyde).

The third and final oxidative step involves the cleavage of the C10-C19 carbon-carbon bond, leading to the elimination of the C19 carbon as formic acid and the concomitant aromatization of the steroid's A-ring. wikipedia.org

Aromatase is considered a distributive enzyme, meaning that the intermediates of the reaction, 19-hydroxyandrostenedione and 19-oxoandrostenedione, can dissociate from the enzyme's active site before the reaction sequence is complete. nih.gov

Elucidation of the Aromatase Inactivation Mechanism by this compound

The specific mechanism by which this compound inactivates aromatase has been the subject of detailed investigation, building upon the understanding of the enzyme's normal catalytic cycle.

The inactivation mechanism is postulated to begin with the enzyme's natural oxidative action on the C19 position of the inhibitor. nih.gov Research confirms that aromatase attacks the C19-carbon of this compound, mirroring the initial steps of its action on a natural substrate. nih.gov This enzymatic oxidation is the crucial trigger that converts the otherwise stable inhibitor into a reactive molecule within the active site, a hallmark of a mechanism-based inactivator. nih.govnih.gov

Following the initial enzymatic oxidation at the C19 position, a highly reactive intermediate is thought to be generated. A plausible mechanism for the inactivation process involves the enzymatic generation of an acyl fluoride (B91410). nih.gov This type of electrophilic species is highly reactive and, once formed within the confines of the aromatase active site, can readily react with a nucleophilic amino acid residue of the enzyme. This reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, thereby causing its irreversible inactivation. nih.gov

The inactivation of aromatase by this compound is dependent on the same co-factors required for the enzyme's normal catalytic function. As a cytochrome P450 monooxygenase, aromatase requires both molecular oxygen and reducing equivalents supplied by NADPH. nih.govnih.gov Studies have confirmed that the inactivation process is NADPH-dependent. nih.gov This requirement provides further evidence that the inactivation is a direct result of the enzyme's catalytic mechanism, as the enzyme must be in its active, cycling state to process the inhibitor and trigger its own inactivation.

Time-Dependent and Pseudo-First-Order Kinetics of Inactivation

The interaction of this compound with human placental aromatase has been characterized by time-dependent inhibition, a hallmark of mechanism-based inactivators. dntb.gov.ua This process is contingent on the presence of the cofactor NADPH, indicating that the inhibitor must be metabolically activated by the enzyme to exert its inhibitory effect. dntb.gov.ua

Kinetic analyses have demonstrated that the inactivation of aromatase by this fluorinated steroid follows pseudo-first-order kinetics. dntb.gov.ua The rate of inactivation is not instantaneous but rather proceeds over time as the enzyme processes the inhibitor. This time-dependent loss of enzymatic activity is a key characteristic that distinguishes mechanism-based inactivators from simple reversible inhibitors. dntb.gov.ua

Detailed kinetic studies have been conducted to quantify the efficiency of this inactivation process. The parameters determined include the inhibitor concentration that produces half-maximal inactivation (K_i) and the maximal rate of inactivation (k_inact). These values provide a quantitative measure of the inhibitor's potency and the speed at which it inactivates the enzyme. For this compound, these kinetic constants have been determined using human placental microsomes. dntb.gov.ua

Interactive Table: Kinetic Parameters for Aromatase Inactivation

| Compound | Enzyme Source | K_i (µM) | k_inact (min⁻¹) | Reference |

| This compound | Human Placental Microsomes | 1 | 0.023 | dntb.gov.ua |

Irreversibility of Aromatase Inactivation

A pivotal aspect of the mechanism of action of this compound is the irreversible nature of its inactivation of aromatase. dntb.gov.ua This irreversibility stems from the formation of a stable, covalent bond between the activated inhibitor and the enzyme. Once this bond is formed, the enzyme is permanently disabled, and the restoration of enzymatic activity requires the synthesis of new enzyme molecules.

The process of irreversible inactivation is initiated by the enzymatic transformation of this compound into a chemically reactive species within the active site of aromatase. It has been proposed that the enzymatic oxidation of the inhibitor leads to the generation of an acyl fluoride, a highly reactive intermediate. dntb.gov.ua This reactive species can then covalently modify a crucial residue within the enzyme's active site, leading to the irreversible loss of catalytic function.

The time-dependent nature of the inhibition is a direct consequence of this multi-step process, which includes initial binding, enzymatic activation, and subsequent covalent modification. The inability of the inactivated enzyme to regain activity, even after the removal of the free inhibitor, is the defining characteristic of irreversible inhibition.

Biochemical and Enzymatic Characterization of 19,19 Difluoroandrost 4 Ene 3,17 Dione As an Inhibitor

Inhibition of Aromatase Activity in Microsomal Preparations

Research has demonstrated that 19,19-Difluoroandrost-4-ene-3,17-dione is a mechanism-based inactivator of aromatase. nih.gov Studies utilizing human placental microsomes, a common source for in vitro aromatase research, have confirmed its inhibitory effects. rsc.orgdntb.gov.ua The inactivation of aromatase by this compound is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a crucial cofactor in the enzymatic reaction. nih.gov

The mechanism of inactivation is believed to involve the enzymatic oxidation at the 19-carbon of the steroid. nih.gov This is supported by experiments showing a time-dependent and protein-dependent release of tritium (B154650) from [19-³H]-19,19-difluoroandrost-4-ene-3,17-dione when incubated with human placental microsomal aromatase. nih.gov This process leads to an irreversible loss of enzyme activity.

Determination of Enzyme Kinetic Parameters

The potency and mechanism of an enzyme inhibitor are quantified by its kinetic parameters, specifically the inhibition constant (K_i) and the inactivation rate constant (k_inact).

Inhibition Constants (K_i)

Inactivation Rate Constants (k_inact)

Similarly, the specific k_inact for this compound is not explicitly detailed in the available research. However, for the related compound 19,19-difluoroandrost-4-ene-3,6,17-trione (B124852), a rate constant for inactivation (k_inact) of 0.250 min⁻¹ has been reported. nih.gov

Competitive Inhibition Profiles

This compound exhibits a competitive inhibition profile, meaning it competes with the natural substrate, such as androstenedione (B190577), for binding to the active site of the aromatase enzyme. nih.govnih.gov The presence of the substrate can protect the enzyme from inactivation by the inhibitor. nih.gov This competitive nature is a hallmark of many mechanism-based inhibitors.

Comparative Analysis with Other Steroidal Aromatase Inhibitors

To better understand the inhibitory potential of this compound, it is useful to compare it with other known steroidal aromatase inhibitors.

Comparison with 4-Hydroxyandrost-4-ene-3,17-dione

4-Hydroxyandrost-4-ene-3,17-dione, also known as formestane, is a well-characterized steroidal aromatase inhibitor. In vitro studies using human placental aromatase have indicated that this compound and its 4-hydroxy derivative are less potent inhibitors than 4-Hydroxyandrost-4-ene-3,17-dione. rsc.org

For comparative purposes, the kinetic parameters for 4-Hydroxyandrost-4-ene-3,17-dione are presented below.

Table 1: Enzyme Kinetic Parameters for Aromatase Inhibitors

| Compound | K_i (nM) | k_inact (min⁻¹) | Source |

| 19,19-Difluoroandrost-4-ene-3,6,17-trione* | 1800 | 0.250 | nih.gov |

| 4-Hydroxyandrost-4-ene-3,17-dione | 27 | Not specified | N/A |

*Note: Data for 19,19-difluoroandrost-4-ene-3,6,17-trione is provided as a reference for a structurally similar compound, as specific values for this compound were not available in the reviewed literature.

Evaluation Against Other 19-Substituted Androst-4-enes

The inhibitory potency of this compound against human placental aromatase has been evaluated in comparison to other androst-4-ene derivatives with various substituents at the 19-position. Research indicates that 19,19-Difluoroandrost-4-en-17-one, a closely related analog, is an effective competitive inhibitor of aromatase. nih.gov

In one study, the 19,19-difluoro derivative was shown to be a more potent competitive inhibitor than its 19-acetylenic alcohol counterpart. nih.gov Specifically, 19,19-Difluoroandrost-4-en-17-one exhibited an apparent inhibition constant (Ki) of 170 nM. nih.gov This was significantly lower than the Ki of 7.75 µM observed for (19R,S)-19-ethynyl-19-hydroxyandrost-4-en-17-one. nih.gov Other 17-oxo steroids with different 19-substituents, such as the 19-acetoxide derivative, also demonstrated effective competitive inhibition with Ki values in the nanomolar range. nih.gov

Another related compound, 19,19-difluoroandrost-4-ene-3,6,17-trione, was also found to be an effective competitive inhibitor of human placental aromatase, with a reported Ki of 1.8 µM. nih.gov This was considerably more potent than the (19S)- and (19R)-19-ethynyl-19-acetoxy derivatives of androst-4-ene-3,6,17-trione, which were poor inhibitors with Ki values of 75 µM and 67 µM, respectively. nih.gov

In addition to competitive inhibition, 19,19-Difluoroandrost-4-en-17-one also acts as a time-dependent inactivator of aromatase, with an inactivation rate constant (k_inact) of 0.0213 min⁻¹. nih.gov This contrasts with some other 19-substituted analogs; for instance, the much weaker competitive inhibitor, 19-ethynyl-19-hydroxyandrost-4-en-17-one, paradoxically caused a more rapid time-dependent inactivation with a k_inact of 0.1053 min⁻¹. nih.gov

| Compound | Apparent Ki | kinact (min-1) | Reference |

|---|---|---|---|

| 19,19-Difluoroandrost-4-en-17-one | 170 nM | 0.0213 | nih.gov |

| (19R,S)-19-Ethynyl-19-hydroxyandrost-4-en-17-one | 7.75 µM | 0.1053 | nih.gov |

| 19,19-Difluoroandrost-4-ene-3,6,17-trione | 1.8 µM | 0.250 | nih.gov |

| (19S)-19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione | 75 µM | 0.077 | nih.gov |

| (19R)-19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione | 67 µM | 0.065 | nih.gov |

Effects of Substrate and Nucleophiles on Inactivation Process

The mechanism-based inactivation of aromatase by this compound is a process that is dependent on several factors, including the presence of the enzyme's natural substrate and external nucleophiles.

Studies have consistently shown that the presence of the aromatase substrate, androst-4-ene-3,17-dione, provides protection against the time-dependent inactivation caused by the difluoro-inhibitor. nih.govnih.gov This protective effect indicates that the inhibitor and the substrate compete for the same active site on the enzyme. nih.govnih.gov When the substrate is bound to the active site, it physically prevents the inhibitor from binding and carrying out the inactivation sequence. This finding is a key characteristic of mechanism-based or "suicide" inhibitors. The inactivation process is also dependent on the presence of NADPH (reduced nicotinamide-adenine-dinucleotide (B56045) phosphate), which is required for the catalytic activity of aromatase. nih.govnih.govnih.gov

Conversely, the addition of a nucleophile, L-cysteine, did not protect the aromatase enzyme from inactivation by 19,19-Difluoroandrost-4-en-17-one. nih.gov This observation suggests that the reactive intermediate generated by the enzymatic processing of the inhibitor does not diffuse from the active site before causing inactivation. If the reactive species were to be released, an external nucleophile like L-cysteine would be expected to trap it, thereby preventing enzyme inactivation. This lack of protection by L-cysteine has also been observed with other 19-substituted inactivators, such as 19,19-difluoroandrost-4-ene-3,6,17-trione and 19-(cyclopropylamino)-androst-4-en-3,17-dione, supporting the hypothesis that the inactivating species is retained within the enzyme's active site during the inactivation process. nih.govnih.gov

| Condition | Effect on Inactivation by this compound | Inference | Reference |

|---|---|---|---|

| Presence of Substrate (Androst-4-ene-3,17-dione) | Prevents inactivation | Inhibitor and substrate compete for the active site. | nih.govnih.gov |

| Presence of Nucleophile (L-cysteine) | Does not prevent inactivation | The reactive inactivating species is retained within the active site. | nih.gov |

| Absence of NADPH | Prevents inactivation | Inactivation is dependent on the enzyme's catalytic cycle. | nih.govnih.govnih.gov |

Structure Activity Relationships Sar in 19,19 Difluoroandrost 4 Ene 3,17 Dione Analogues

Impact of Fluorination Position and Degree on Aromatase Inhibition

Fluorination at the C-19 position of the androst-4-ene-3,17-dione scaffold is a key determinant of the compound's mode of aromatase inhibition. The number of fluorine atoms at this position dictates whether the compound acts as a substrate or an inactivator of the enzyme.

A direct comparison between 19,19-difluoroandrost-4-ene-3,17-dione and its monofluorinated counterpart, 19-fluoroandrost-4-ene-3,17-dione, highlights the profound impact of the degree of fluorination. This compound has been identified as a time-dependent, irreversible inactivator of human placental aromatase. nih.gov In contrast, the monofluoro derivative, 19-fluoroandrost-4-ene-3,17-dione, does not cause such inactivation; instead, it is processed by the enzyme as a substrate and is converted in high yield to estrone (B1671321). nih.gov

The difluorinated compound exhibits a potent inhibitory profile, characterized by its binding affinity (Ki) and rate of inactivation (k_inact). nih.gov

| Compound | Degree of Fluorination (C19) | Interaction with Aromatase | Ki (µM) | kinact (min-1) |

|---|---|---|---|---|

| This compound | Difluoro | Time-dependent, irreversible inactivation nih.gov | 1 nih.gov | 0.023 nih.gov |

| 19-Fluoroandrost-4-ene-3,17-dione | Monofluoro | Substrate, converted to estrone nih.gov | N/A | N/A |

Fluorine's status as the most electronegative element means its incorporation into a molecule can significantly alter the electron distribution. mdpi.com This change affects the chemical reactivity and stability of adjacent functional groups. mdpi.com In the case of this compound, the presence of two fluorine atoms at the C-19 position is crucial for its mechanism of action. The proposed mechanism for its irreversible inactivation of aromatase involves the enzymatic generation of a highly reactive acyl fluoride (B91410) intermediate following oxidation of the steroid. nih.gov

Role of A/B Ring Modifications (e.g., 4-Hydroxylation) on Inhibitory Potency

Modifications to the A and B rings of the steroid nucleus can modulate inhibitory potency. The introduction of a hydroxyl group at the C-4 position of this compound has been explored. The resulting compound, 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione, was found to inhibit human placental aromatase. mdpi.com However, both it and its parent difluoro compound were determined to be less potent than 4-hydroxyandrost-4-ene-3,17-dione (Formestane). mdpi.com This suggests that while A-ring hydroxylation is compatible with inhibition, its combination with C-19 difluorination does not synergistically enhance potency beyond that of established inhibitors like Formestane. Generally, the incorporation of small polar substituents at the C-4 position can enhance the affinity for the enzyme. nih.gov

Effects of Substitutions at C16 and Other Steroid Positions on Enzyme Interaction

The structure-activity relationships of steroidal aromatase inhibitors are highly constrained, particularly around the D-ring. The 17-carbonyl group is considered critical for the formation of a stable complex between the enzyme and the inhibitor. drugbank.com This is evidenced by the observation that estradiol (B170435) analogues, which possess a 17-hydroxyl group, are significantly weaker inhibitors than their corresponding estrone (17-carbonyl) counterparts. drugbank.com

While specific data on C-16 substitutions for this compound is limited, research on other steroidal inhibitors provides valuable context. The D-ring structure is critical for binding to the aromatase active site. endocrine.org Modifications at other positions also inform the SAR. For instance, introducing unsaturation in the A and/or B rings can affect planarity, which is a requirement for anti-aromatase activity. researchgate.net Furthermore, substitutions at the 7α-position of androstenedione (B190577) with functionalities like a (4'-amino)phenylthio group can result in effective competitive inhibitors, demonstrating that the active site can accommodate large groups in this region. nih.govnih.gov These findings collectively suggest that while the steroid backbone provides the essential framework for binding, modifications at positions other than C-19, including the D-ring, must preserve or enhance the precise orientation required for potent enzyme interaction.

Correlation between Chemical Structure and Mechanism-Based Inactivation Efficiency

A clear correlation exists between the chemical structure of this compound and its efficiency as a mechanism-based inactivator. The defining feature responsible for this activity is the geminal difluoro substitution at the C-19 position.

As established, this difluorination prevents the compound from being a simple substrate and instead directs it down a pathway of irreversible enzyme inactivation. nih.gov The process is time-dependent, NADPH-dependent, and protein-dependent, confirming that it is an enzyme-mediated event. drugbank.com The inactivation is postulated to proceed through enzymatic attack on the C-19 carbon, leading to the formation of a reactive species that covalently binds to and inactivates the enzyme. nih.govdrugbank.com The efficiency of this process is quantified by its kinetic parameters.

| Compound | Key Structural Feature | Mechanism | Inactivation Efficiency (kinact/Ki) |

|---|---|---|---|

| This compound | C19-Difluoro group | Mechanism-based (irreversible) inactivation nih.gov | 0.023 min-1 / 1 µM = 23 M-1min-1 |

| 19-Fluoroandrost-4-ene-3,17-dione | C19-Monofluoro group | Substrate (no inactivation) nih.gov | N/A |

The contrast with the monofluoro analogue, which acts as a substrate, underscores that the presence of two fluorine atoms at C-19 is the specific structural element that confers the ability to act as a mechanism-based inactivator. nih.gov

Metabolism and Biotransformation Studies in Research Models Excluding Human Clinical Data

Enzymatic Biotransformation Pathways of 19,19-Difluoroandrost-4-ene-3,17-dione

The primary documented enzymatic biotransformation pathway for this compound involves its interaction with aromatase, a cytochrome P450 enzyme. This compound is recognized as a mechanism-based inactivator of aromatase. nih.gov The inactivation process is initiated by the enzymatic oxidation of the C19 position of the steroid by aromatase. nih.gov

Identification of Metabolites Formed by Enzyme Systems (e.g., Microsomal Incubations)

Detailed information on a broad spectrum of metabolites of this compound from general microsomal incubations is limited in publicly available research. The primary focus has been on its interaction with aromatase. In this context, the process involves the enzymatic attack on the C19 position, leading to the inactivation of the enzyme rather than the formation of multiple, readily identifiable excreted metabolites. nih.gov

For the parent compound, androst-4-ene-3,17-dione, microsomal studies have identified various hydroxylated and reduced metabolites. For instance, incubation with rat liver microsomes yields hydroxylated products, while rat adrenal microsomes can produce 5α-reduced metabolites. However, specific studies detailing the full range of metabolites for the 19,19-difluoro derivative are not extensively documented.

Investigating the Fate of the Difluoromethylene Group during Biotransformation

The investigation into the fate of the difluoromethylene group of this compound has centered on its role in the mechanism-based inactivation of aromatase. The enzymatic oxidation at the C19 position, which bears the difluoro group, is the critical step initiating the inactivation cascade. nih.gov The stability of the carbon-fluorine bond influences the metabolic pathway. The interaction with aromatase leads to the release of tritium (B154650) from the 19-position in radiolabeled experiments, indicating a direct enzymatic action at this site. nih.gov However, the precise chemical form of the fluorine-containing moiety after the inactivation event and subsequent breakdown is not extensively detailed in the available literature.

Role of Cytochrome P450 Enzymes Beyond Aromatase in Compound Metabolism in Research Models

Advanced Analytical and Spectroscopic Methodologies in 19,19 Difluoroandrost 4 Ene 3,17 Dione Research

Chromatographic Techniques for Purification and Analysis (HPLC, TLC)

Chromatographic methods are fundamental for the separation and purification of 19,19-Difluoroandrost-4-ene-3,17-dione from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of steroidal compounds. For analogs like this compound, reversed-phase (RP) HPLC is commonly employed. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. While specific protocols for this compound are not extensively detailed in publicly available literature, typical conditions for similar androstenedione (B190577) derivatives involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. The separation is optimized by adjusting the solvent gradient to achieve high resolution.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. bioline.org.brresearchgate.net TLC is advantageous as numerous samples can be analyzed simultaneously and quickly. analis.com.my For the analysis of steroids like this compound, silica gel plates are typically used as the stationary phase, with a mobile phase composed of a mixture of nonpolar and moderately polar organic solvents. The choice of solvent system is critical for achieving separation of structurally similar steroids. researchgate.net After development, the spots can be visualized under UV light or by staining with a chemical agent, such as a sulfuric acid-methanol mixture, followed by heating. analis.com.my

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | UV Detector |

| TLC | Silica Gel | Chloroform/Acetone/Petroleum Ether | UV Light or Chemical Staining |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecule's atomic connectivity and stereochemistry.

¹H NMR provides information on the number and environment of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals allow for the assignment of protons to specific positions within the steroid nucleus.

¹³C NMR , often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical environments. The presence of fluorine atoms at the C-19 position induces characteristic splitting of the C-19 signal and affects the chemical shifts of nearby carbons due to C-F coupling. walisongo.ac.id

¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.org As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR detection. biophysics.org The ¹⁹F NMR spectrum of this compound would show signals corresponding to the two fluorine atoms, and their chemical shifts and coupling to protons and carbons provide crucial structural information. nih.gov The analysis of coupling constants (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei is essential for confirming the structure. nih.govnih.gov

| Nucleus | Key Information Provided | Expected Features for this compound |

|---|---|---|

| ¹H | Proton environment and connectivity | Characteristic steroid backbone signals with potential coupling to ¹⁹F. |

| ¹³C | Carbon skeleton and functional groups | Signals for all carbon atoms, with the C-19 signal split due to C-F coupling. |

| ¹⁹F | Presence and environment of fluorine atoms | Signals for the two fluorine atoms at C-19, with potential coupling to protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Radiometric Assays (e.g., Tritium (B154650) Release Assays) for Mechanistic Probes

Radiometric assays are crucial for studying the mechanism of enzyme inactivation by this compound, particularly its interaction with aromatase. A key experimental approach is the tritium release assay. nih.gov

In this assay, a tritium-labeled version of the compound, [19-³H]-19,19-Difluoroandrost-4-ene-3,17-dione, is synthesized. nih.gov This radiolabeled inactivator is then incubated with the target enzyme, aromatase. The enzymatic reaction is monitored by measuring the release of tritium (³H) into the aqueous solution over time. This release is dependent on time, the presence of NADPH (a necessary cofactor for aromatase), and the concentration of the enzyme. nih.gov

Studies have shown that the incubation of [19-³H]-19,19-Difluoroandrost-4-ene-3,17-dione with human placental microsomal aromatase results in a time-dependent, NADPH-dependent, and protein-dependent release of tritium. nih.gov This observation provides strong evidence that the aromatase enzyme attacks the C-19 position of the steroid, leading to the abstraction of the tritium atom. nih.gov This mechanistic insight is fundamental to understanding how this compound functions as a mechanism-based inactivator of aromatase. nih.gov

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| Incubation with Aromatase and NADPH | Time-dependent release of tritium | Enzymatic processing of the C-19 position. nih.gov |

| Absence of NADPH | No significant tritium release | The reaction is NADPH-dependent, consistent with P450 enzymes. nih.gov |

| Presence of a competitive inhibitor | Tritium release is not observed | The reaction occurs at the active site of aromatase. nih.gov |

UV-Visible Spectroscopy in Enzyme Binding and Kinetic Studies

UV-Visible spectroscopy is a valuable technique for studying enzyme kinetics and the binding of inhibitors to enzymes. jascoinc.comthermofisher.com While specific UV-Vis studies on the direct binding of this compound to aromatase are not widely published, the principles of this technique are applicable to understanding the kinetics of aromatase inhibition.

Aromatase is a cytochrome P-450 enzyme, which contains a heme group that exhibits characteristic UV-Vis absorption spectra. The binding of substrates and inhibitors to the active site of cytochrome P-450 enzymes can induce changes in the heme's absorption spectrum, known as spectral shifts. These shifts can be monitored to study binding affinity and stoichiometry.

Furthermore, the enzymatic activity of aromatase can be monitored by following the change in absorbance of NADPH at 340 nm, as it is consumed during the reaction. The rate of NADPH consumption is proportional to the rate of the enzymatic reaction. By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined using Michaelis-Menten kinetics. jascoinc.comthermofisher.com The effect of an inhibitor like this compound on these parameters can elucidate its mode of inhibition.

Computational and Molecular Modeling Approaches for Aromatase Inhibitor Interactions

Molecular Docking Studies of 19,19-Difluoroandrost-4-ene-3,17-dione with Aromatase Active Site

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be pivotal in visualizing its placement within the aromatase active site.

A hypothetical docking study would likely position the steroidal backbone of this compound in a manner analogous to the natural substrate, androstenedione (B190577). The A-ring of the steroid would be oriented towards the catalytic heme group, a critical component for the oxidative reactions catalyzed by aromatase. The docking simulations would aim to identify the pose that maximizes favorable interactions and minimizes steric clashes, thereby providing a plausible initial conformation for the subsequent enzymatic reaction.

Analysis of Binding Modes and Key Intermolecular Interactions

Following the determination of the binding pose through molecular docking, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the aromatase active site would be performed. These interactions are crucial for the affinity and specificity of the inhibitor.

Key interactions would likely involve:

Hydrophobic Interactions: The largely nonpolar steroid core of the inhibitor would be expected to form extensive van der Waals and hydrophobic interactions with nonpolar residues in the active site, such as Phe134, Phe221, Trp224, Ile133, Ala306, Val370, and Leu477.

Hydrogen Bonding: The ketone groups at positions C3 and C17 of the inhibitor are potential hydrogen bond acceptors. They could form hydrogen bonds with residues like Ser478 and Thr310, which are known to be important for substrate recognition and binding.

Heme Interaction: The C19-difluoro group, the reactive center of the inhibitor, would be positioned in close proximity to the heme iron, poised for the initial oxidation step.

| Interaction Type | Potential Interacting Residues in Aromatase Active Site |

| Hydrophobic | Phe134, Phe221, Trp224, Ile133, Ala306, Val370, Leu477 |

| Hydrogen Bonding | Ser478, Thr310 |

| Catalytic Interaction | Heme Iron |

Quantum Chemical Calculations for Reactive Intermediate Formation

The inactivation of aromatase by this compound is a mechanism-based process, meaning the enzyme converts the inhibitor into a reactive species that then irreversibly binds to it. Quantum chemical (QC) calculations are essential for understanding the electronic-level details of this transformation.

Experimental studies have proposed that the inactivation proceeds through the enzymatic oxidation of the C19-CHF2 group to generate a highly reactive acyl fluoride (B91410) intermediate. QC calculations, such as Density Functional Theory (DFT), could be employed to:

Model the electronic structure of the inhibitor in the active site.

Calculate the activation energies for the sequential oxidation steps at the C19 position.

Characterize the geometry and electronic properties of the proposed transient intermediates, including the final acyl fluoride.

Investigate the mechanism of covalent bond formation between the reactive intermediate and a nucleophilic residue in the active site, leading to irreversible inhibition.

A study utilizing tritiated this compound has experimentally confirmed that the enzyme attacks the C19-carbon, providing a strong basis for these computational investigations.

Simulations of Conformational Dynamics and Enzyme-Inhibitor Complexes

While docking provides a static picture, enzymes are dynamic entities. Molecular dynamics (MD) simulations can provide insights into the conformational changes that occur within the enzyme-inhibitor complex over time. An MD simulation of the aromatase-19,19-difluoroandrost-4-ene-3,17-dione complex would allow researchers to:

Assess the stability of the binding mode predicted by docking.

Observe how the inhibitor and the active site residues adapt to each other's presence.

Identify any conformational changes in the enzyme that might be induced by the binding of the inhibitor and are necessary for the catalytic inactivation to occur.

Analyze the role of water molecules in mediating interactions within the active site.

These simulations would provide a more realistic and dynamic representation of the inhibition process, complementing the static information obtained from docking and QC calculations.

Q & A

Q. What are the established methods for synthesizing 19,19-Difluoroandrost-4-ene-3,17-dione, and how is its purity validated in research settings?

The synthesis involves fluorination of androst-4-ene-3,17-dione precursors using fluorinating agents under controlled conditions. Characterization typically employs mass spectrometry (exact mass: 338.18 g/mol) and nuclear magnetic resonance (NMR) to confirm structural integrity and fluorine substitution at the 19-position. Purity validation uses high-performance liquid chromatography (HPLC) with UV detection, referencing the CAS No. 7764-45-6 .

Q. How does this compound interact with aromatase in preliminary enzyme assays?

Initial studies show competitive inhibition of human placental aromatase, with a focus on substrate displacement assays. Researchers monitor estrone formation via gas chromatography (GC) or LC-MS, comparing fluorinated and non-fluorinated analogs to establish baseline inhibitory activity .

Advanced Research Questions

Q. What mechanistic insights explain the time-dependent, irreversible inactivation of aromatase by this compound?

Kinetic studies reveal a two-step process: initial reversible binding (Ki = 1 µM) followed by covalent modification (kinact = 0.023 min⁻¹). The proposed mechanism involves enzymatic oxidation generating a reactive acyl fluoride intermediate, which alkylates the enzyme’s active site. Experimental validation includes pre-incubation time courses and mass spectrometric detection of enzyme-adduct formation .

Q. How do researchers resolve contradictory data between 19-monofluoro and 19,19-difluoro analogs in aromatase inhibition studies?

Comparative assays under identical conditions (pH, temperature, cofactors) are critical. For example, 19-fluoroandrostenedione (2) acts as a substrate converted to estrone, whereas the difluoro analog (1) causes irreversible inactivation. Structural analyses (e.g., X-ray crystallography) and kinetic modeling differentiate steric and electronic effects of fluorine substitution .

Q. What methodological controls are essential when studying metabolic stability of this compound in microsomal systems?

Include NADPH-regenerating systems to sustain cytochrome P450 activity, and use LC-MS/MS to track fluorinated metabolites. Parallel assays with non-fluorinated androstenedione (AD) control for background metabolism. Stability is assessed via half-life (t₁/₂) calculations and metabolite profiling, with attention to defluorination artifacts .

Q. How can researchers optimize experimental designs to evaluate fluorinated steroids in in vivo models?

Use isotopic labeling (e.g., ¹⁹F-NMR or ¹⁸F-PET tracers) for real-time pharmacokinetic tracking. Dose-response studies should account for tissue-specific aromatase expression, validated via qPCR or immunohistochemistry. Control groups must rule out off-target effects using aromatase-knockout models .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent aromatase inactivation by this compound?

Nonlinear regression (e.g., Michaelis-Menten models with inhibition terms) quantifies Ki and kinact. Bootstrapping or Monte Carlo simulations assess parameter uncertainty. For time-dependent inactivation, progress curve analysis using the Kitz-Wilson method distinguishes between reversible and irreversible phases .

Q. How do researchers validate the specificity of this compound in enzyme inhibition assays?

Counter-screening against related cytochrome P450 enzymes (e.g., CYP19A1 vs. CYP3A4) and using isoform-specific inhibitors (e.g., letrozole for aromatase) ensures selectivity. Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding without off-target interactions .

Comparative and Pathway Studies

Q. What role does this compound play in perturbing steroidogenic pathways compared to natural substrates?

Unlike androstenedione (AD), the difluoro analog bypasses conversion to estrone due to its irreversible enzyme inactivation. Pathway mapping via metabolomics (KEGG Reaction R02351) shows blocked estrogen synthesis and accumulation of upstream precursors like 19-hydroxyandrostenedione .

Q. How does fluorination at the 19-position alter the compound’s bioavailability compared to non-fluorinated steroids?

Fluorine’s electronegativity increases metabolic stability by reducing CYP-mediated oxidation. Comparative pharmacokinetic studies in rodent models show prolonged t₁/₂ and reduced clearance rates, validated via compartmental modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.